molecular formula C15H14N4O3S B14876902 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B14876902
M. Wt: 330.4 g/mol
InChI Key: BPJRRCQBJKKHKA-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a methoxybenzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the methoxybenzamide group under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxadiazole rings.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Scientific Research Applications

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide can be compared with other similar compounds such as:

    2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities and are used in similar research applications.

    Oxadiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and applications.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)14-18-19-15(22-14)17-13(20)10-5-4-6-11(7-10)21-3/h4-7H,1-3H3,(H,17,19,20)

InChI Key

BPJRRCQBJKKHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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